4-Chloropicolinaldehyde
Overview
Description
4-Chloropicolinaldehyde is a chemical compound that is a derivative of picolinic acid. It is characterized by the presence of a chlorine atom and an aldehyde functional group attached to a pyridine ring. This compound serves as an important intermediate in the synthesis of various heterocyclic compounds and has been utilized in the preparation of chlorophthalazines, chromanols, and other substituted pyridines.
Synthesis Analysis
The synthesis of derivatives related to this compound has been explored in several studies. For instance, the synthesis of 4-substituted chlorophthalazines was achieved through a three-step process starting from N,N-dimethylaminophthalimide, which upon reaction with organometallic reagents, yielded hydroxyisoindolinones. These intermediates were then converted to chlorophthalazines through reaction with hydrazine and subsequent chlorination . Another study reported the synthesis of 4-chromanols from stable tertiary enamides and salicylaldehydes, catalyzed by a chiral BINOL-Ti(OiPr)4 complex, which upon oxidation and reduction yielded chromanol derivatives . Additionally, 4-chloropicolin- and 2-chloroisonicotinanilides were synthesized and metallated to produce 2,3,4-trisubstituted pyridines, demonstrating a method for regiospecific transformation of picolinic and isonicotinic acids .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been determined using various analytical techniques. For example, the crystal structure of a 4-chlorophenyl derivative was characterized by X-ray single-crystal diffraction, revealing a boat conformation of the pyrimidine ring . Similarly, the crystal structure of a 4-chlorobenzaldehyde derivative was elucidated, showing that the hydrazone molecule is nearly planar except for certain moieties, with the crystal packing forming a three-dimensional framework through hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
This compound and its derivatives undergo a variety of chemical reactions. The synthesis of 4-chloropicolinamidrazone derivatives involved reactions with different reagents such as carbon disulfide, alkyl halides, and aldehydes, leading to a range of products with potential bacteriostatic and tuberculostatic activity . Another study described the synthesis of 2-amino-4-chloropyridine from methyl 4-chloropicolinate, confirming the structure of the product with NMR and mass spectrometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The synthesis of 4-chlorophthalic anhydride was investigated, optimizing synthetic routes and aromatization methods to achieve high yields and purity . The synthesis of a 4-(2',3'-dichlorophenyl) derivative was also reported, with the purity of the final product being confirmed by HPLC . Moreover, the synthesis of 4-chlorobenzaldehyde was optimized using the Sommelet reaction, achieving a high yield of more than 96% .
Scientific Research Applications
Biosensors and Sensing Applications
4-Chloropicolinaldehyde has been utilized in the development of biosensors. A notable application is in the construction of a tyrosinase biosensor for determining 4-chlorophenol in water solutions, leveraging pH-sensitive field-effect transistors. This sensor exhibited sensitivity and operational stability, highlighting the role of this compound in enhancing environmental monitoring technologies (Anh et al., 2002).
Photocatalysis and Degradation Studies
Research has explored the photocatalytic properties of materials synthesized using this compound. For instance, the creation of Fe3O4-Cr2O3 magnetic nanocomposites for the decomposition of 4-chlorophenol in water under UV irradiation exemplifies its application in environmental remediation (Singh et al., 2017). Furthermore, the development of a BiPO4 nanocrystal/BiOCl nanosheet heterojunction for a photoelectrochemical 4-chlorophenol sensor showcases its use in sensitive and selective pollution detection (Yan et al., 2019).
Environmental Monitoring and Treatment
The removal and degradation of 4-chlorophenol, a toxic pollutant, have been extensively studied using this compound. Techniques like the use of Rh-Al pillared clays for catalytic hydrodechlorination and the development of graphene oxide/NiO nanoparticle composites for selective sensing highlight the compound's relevance in environmental science and pollution control (Molina et al., 2010; Shabani‐Nooshabadi et al., 2016)(https://consensus.app/papers/graphene-oxidenio-nanoparticle-liquid-modified-carbon-shabani‐nooshabadi/affdb1a0d87059fc9950a3e216c84be3/?utm_source=chatgpt).
Safety and Hazards
Mechanism of Action
Mode of Action
As a synthetic intermediate, its mode of action would be determined by the specific reactions it undergoes during the synthesis of other compounds .
Biochemical Pathways
As a synthetic intermediate, it is primarily used in chemical reactions to produce other compounds .
Pharmacokinetics
It has a molecular weight of 141.56, and it is slightly soluble in chloroform and methanol . Its bioavailability would be influenced by these properties, as well as by factors such as its stability and the specific route of administration.
Result of Action
As a synthetic intermediate, its effects would be determined by the specific compounds that are synthesized using it as an intermediate .
properties
IUPAC Name |
4-chloropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-5-1-2-8-6(3-5)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLNQSUMFSPISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376779 | |
Record name | 4-Chloropicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63071-13-6 | |
Record name | 4-Chloropicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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